Methyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate - 1823917-35-6

Methyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate

Catalog Number: EVT-2500530
CAS Number: 1823917-35-6
Molecular Formula: C12H15NO2
Molecular Weight: 205.257
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Option 2: Cyclization approaches: Several established methods, like the Povarov reaction or the imino Diels-Alder reaction, could be adapted to construct the tetrahydroquinoline core with the desired methyl and carboxylate substituents already in place [, , ].
Mechanism of Action

The mechanism of action for Methyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate would depend on its specific biological target and the context of its application. Research into the mechanism of action of similar tetrahydroquinoline derivatives [, ] suggests potential avenues for investigation:

  • Interaction with enzymes: Tetrahydroquinolines have been shown to inhibit enzymes like catechol O-methyltransferase (COMT) [], suggesting a similar potential for this derivative.
Applications
  • Medicinal chemistry: Given the diverse biological activities associated with tetrahydroquinolines [, , , ], it could be investigated for potential applications as an anti-inflammatory, anticancer, antibacterial, or neuroprotective agent.

2-Isopropylaminomethyl-6-methyl-7-nitro-1,2,3,4-tetrahydroquinoline (UK 3883)

  • Compound Description: UK 3883 is a novel schistosomicide, a drug that targets parasitic flatworms known as schistosomes. This compound is metabolized in various species (mouse, rat, rabbit, rhesus monkey) to its 6-hydroxymethyl analog, a metabolite demonstrating greater in vivo schistosomicidal activity compared to the parent drug. []
  • Relevance: Both UK 3883 and methyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate share a core 1,2,3,4-tetrahydroquinoline structure. They differ in the substituents at the 2-, 6-, 7-, and 8- positions, highlighting how structural modifications influence biological activity within this class of compounds. []

N-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline

  • Compound Description: This compound serves as a valuable intermediate in fine chemical synthesis. Its preparation involves the nitration of N-Methyl-1,2,3,4-tetrahydroquinoline using cupric nitrate in acetic acid. []
  • Relevance: N-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline shares a common core structure with methyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate, namely the 1,2,3,4-tetrahydroquinoline scaffold. The presence of a nitro group at the 7-position and a methyl substituent on the nitrogen are key structural similarities. []

6-R-2,2,4-Trimethyl-1,2-dihydroquinoline-8-carboxylic acids

  • Compound Description: These compounds are structural analogs of the natural antibiotic Helquinoline, which possesses a (2R,4S)-4-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid structure. Their synthesis involves the oxidation of 8-R-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones. []
  • Relevance: The 6-R-2,2,4-Trimethyl-1,2-dihydroquinoline-8-carboxylic acids share structural similarities with methyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate, specifically the presence of a carboxylic acid group at the 8-position and a methyl group in the tetrahydroquinoline moiety. []

6-R-4-R’-2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acids

  • Compound Description: These compounds are also structural analogs of the natural antibiotic Helquinoline. Their synthesis involves the oxidation of 8-R-6-R’-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones. []
  • Relevance: Similar to the previous compound, the 6-R-4-R’-2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acids bear a strong resemblance to methyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate. The key shared feature is the presence of a carboxylic acid moiety at the 8-position of the tetrahydroquinoline scaffold. []

8-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline (2a)

  • Compound Description: This compound, along with its enantiomer, can be synthesized with high enantiomeric excess (>99% ee) by combining catalytic hydrogenation and classical resolution techniques. This method allows access to optically pure forms of the compound. []
  • Relevance: 8-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline (2a) is structurally similar to methyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate, differing only by the presence of a methoxy group at the 8-position instead of a methyl carboxylate. []

2-Methyl-1,2,3,4-tetrahydroquinoline (2b)

  • Compound Description: Similar to 8-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline (2a), this compound can be obtained in optically pure forms through a combination of catalytic hydrogenation and classical resolution. []
  • Relevance: 2-Methyl-1,2,3,4-tetrahydroquinoline (2b) represents the core structure of methyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate, highlighting the importance of the 1,2,3,4-tetrahydroquinoline scaffold in various chemical syntheses and biological studies. []

N-Benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline

  • Compound Description: This derivative is synthesized through a cationic imino Diels-Alder reaction using BF3.OEt2 as a catalyst. []
  • Relevance: While this compound is structurally distinct from methyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate with its varied substituents, it highlights the versatility of the 1,2,3,4-tetrahydroquinoline scaffold as a building block in organic synthesis. []

2-[(2,4-Dichlorophenyl)methyl]-7-hydroxy-1,2,3,4-tetrahydro-8H-pyrido[1,2-a]pyrazin-8-one (c38)

  • Compound Description: This bicyclic hydroxypyridone compound has shown a 40-fold greater coverage in its half-maximal inhibitory concentration (IC50) over brain exposure compared to other synthesized compounds. Molecular docking simulations indicate its potential as a catechol O-methyltransferase (COMT) inhibitor for treating Parkinson's disease. []
  • Relevance: While not directly related to methyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate structurally, compound c38 highlights the broader relevance of heterocyclic compounds in medicinal chemistry and drug discovery, particularly in targeting neurological disorders. []

4-Hydroxy-1,2-dihydroquinoline-3-carboxylate Derivatives

  • Compound Description: These derivatives are efficiently prepared using a magnesium amide-induced sequential conjugate addition/Claisen-type condensation reaction involving methyl 2-(methylamino)benzoate and α,β-unsaturated carboxylates. []
  • Relevance: These derivatives share a core quinoline structure with methyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate, differing in the saturation of the heterocycle and the position of the carboxylate group. Their synthesis highlights the versatility of quinoline-based structures in organic chemistry. []

4-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylates

  • Compound Description: Similar to the 4-hydroxy-1,2-dihydroquinoline-3-carboxylate derivatives, these compounds are readily accessible through a magnesium amide-mediated reaction. []
  • Relevance: The 4-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylates, while structurally distinct from methyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate due to the positioning of the carboxylate and variations in the heterocycle's saturation, emphasize the significance of tetrahydroquinoline-based compounds in synthetic chemistry. []

Ethyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate derivatives

  • Compound Description: These derivatives are synthesized by condensing diethyl 2-amino-6-methylpyridine-3,4-dicarboxylate with either phenyl or cyclohexyl isocyanates. Further alkylation of these compounds leads to the formation of N-1 substituted derivatives. []
  • Relevance: Though structurally distinct from methyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate, these pyrido[2,3-d]pyrimidine derivatives highlight the exploration of various heterocyclic scaffolds, many possessing biological activity, in medicinal chemistry. []

2-Methyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-ones (3a-g)

  • Compound Description: This series of compounds is synthesized via a one-pot multicomponent aza Diels-Alder reaction, employing samarium(III) nitrate as a catalyst. These compounds demonstrate significant photocleavage activity against pUC−19 DNA at 365 nm and exhibit potent anticancer activity against MCF-7 cells, even surpassing the potency of doxorubicin. []
  • Relevance: These compounds, with their 2-methyl-1,2,3,4-tetrahydroquinoline core, are structurally related to methyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate. The presence of the pyrrolidin-2-one moiety at the 4-position adds another dimension to their biological activity, particularly in photocleavage and anticancer applications. []

Properties

CAS Number

1823917-35-6

Product Name

Methyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate

IUPAC Name

methyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate

Molecular Formula

C12H15NO2

Molecular Weight

205.257

InChI

InChI=1S/C12H15NO2/c1-8-5-6-9-4-3-7-13-11(9)10(8)12(14)15-2/h5-6,13H,3-4,7H2,1-2H3

InChI Key

YLQVNDCOKDIINR-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(CCCN2)C=C1)C(=O)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.